molecular formula C13H11NO4S B11709087 1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene CAS No. 4094-37-5

1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene

Cat. No.: B11709087
CAS No.: 4094-37-5
M. Wt: 277.30 g/mol
InChI Key: RVHDYDZMDKCAOE-UHFFFAOYSA-N
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Description

1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene is an organic compound with the molecular formula C13H11NO4S. It is characterized by a benzene ring substituted with a methyl group and a sulfonyl group attached to a nitrophenyl group. This compound is notable for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzenesulfonyl chloride with toluene in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using automated reactors. The process may include continuous flow techniques to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The sulfonyl group plays a crucial role in these interactions by forming strong hydrogen bonds with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity. The presence of the nitro group allows for specific reactions such as reduction to an amino group, which can be further functionalized for various applications .

Properties

CAS No.

4094-37-5

Molecular Formula

C13H11NO4S

Molecular Weight

277.30 g/mol

IUPAC Name

1-methyl-4-(4-nitrophenyl)sulfonylbenzene

InChI

InChI=1S/C13H11NO4S/c1-10-2-6-12(7-3-10)19(17,18)13-8-4-11(5-9-13)14(15)16/h2-9H,1H3

InChI Key

RVHDYDZMDKCAOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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